2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a chloroacetamide group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2,4-dimethoxyphenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation may produce a sulfoxide or sulfone derivative .
Scientific Research Applications
2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a dimethoxyphenyl group.
2-chloro-N-(2,6-dimethylphenyl)acetamide: Contains a dimethylphenyl group instead of a dimethoxyphenyl group.
2-chloro-N,N-dimethylacetamide: Lacks the thiazole and dimethoxyphenyl groups, making it structurally simpler.
Uniqueness
2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring and the dimethoxyphenyl moiety, which contribute to its distinct chemical properties and potential biological activities. These structural features differentiate it from other similar compounds and may enhance its reactivity and specificity in various applications .
Properties
IUPAC Name |
2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-18-8-3-4-9(11(5-8)19-2)10-7-20-13(15-10)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLBJDCLPUMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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